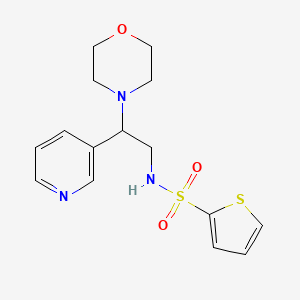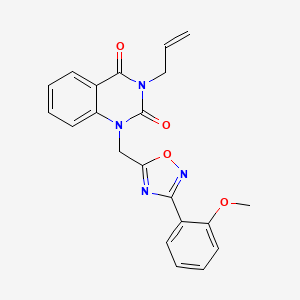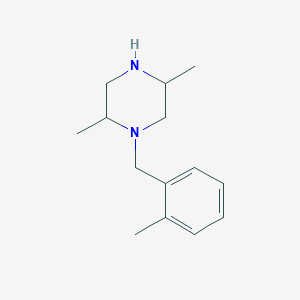
N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide" is a sulfonamide derivative, which is a class of organic compounds known for their wide range of applications, including medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonamide derivatives and their synthesis, molecular structure, and potential applications, particularly in the context of antibacterial agents and ligands for metal coordination .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. Paper describes an efficient one-pot synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides using a palladium-catalyzed, water-promoted method under microwave irradiation. This approach is acid-free, offers good substrate scope, and is compatible with various functional groups, yielding excellent product yields. Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis given the structural similarities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity and interaction with other molecules. Paper reports on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide. The study reveals that the torsion angles and hydrogen bonding patterns play a significant role in the molecular conformation, which in turn affects the intermolecular interactions such as π-π stacking. These findings could be relevant to understanding the molecular structure of "N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide" and predicting its behavior in various environments.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo a range of chemical reactions, which can be utilized to create diverse heterocyclic compounds with potential biological activities. Paper explores the reactivity of a sulfonamido-containing precursor with different active methylene compounds and hydrazine derivatives, leading to the formation of various heterocyclic structures such as pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. These reactions highlight the versatility of sulfonamide derivatives in chemical synthesis, which could be applicable to the compound of interest for generating novel derivatives with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically imparts characteristics such as solubility in water and the ability to form hydrogen bonds, which can affect their biological activity and solubility. The specific physical and chemical properties of "N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide" would need to be determined experimentally, but insights from the related compounds discussed in papers suggest that it may exhibit similar properties such as good solubility and the potential to engage in hydrogen bonding, which could be advantageous for its application as a drug or ligand.
Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase Inhibitors
A study on novel thiazolo[5,4-b]pyridine derivatives, which include compounds with structural similarities to N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide, revealed potent inhibitory activity against phosphoinositide 3-kinase (PI3K). These compounds, characterized by N-heterocyclic components, showed significant PI3Kα inhibitory potency, suggesting their potential in cancer therapy and related research due to the critical role of PI3K in cell growth and survival pathways (L. Xia et al., 2020).
Antioxidant Activity
Another study focused on the synthesis and evaluation of novel 1H-3-Indolyl derivatives, including structures similar to N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide, for their antioxidant activities. These compounds were tested against ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, and one of the candidates showed higher antioxidant activity than ascorbic acid, underscoring the potential of such compounds in oxidative stress-related conditions (M. A. Aziz et al., 2021).
Selective Detection Techniques
Research into the development of fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols utilized compounds with structural features akin to N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide. These studies are significant for chemical, biological, and environmental sciences, aiming at detecting specific toxic substances with high sensitivity and selectivity (Z. Wang et al., 2012).
Antiproliferative Agents
The synthesis and molecular docking of N,N-dimethylbenzenesulfonamide derivatives, including those structurally related to the compound of interest, have demonstrated potent antiproliferative activity against human breast cancer cell lines. These findings suggest the therapeutic potential of such compounds in cancer treatment, providing a foundation for further exploration of their mechanism of action and optimization for clinical use (M. S. Bashandy et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-23(20,15-4-2-10-22-15)17-12-14(13-3-1-5-16-11-13)18-6-8-21-9-7-18/h1-5,10-11,14,17H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZLAEIWECZKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)
![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)
![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)
![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)
![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)
![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)
![4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2530526.png)

![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)